molecular formula C21H23ClFN3O B1193075 (R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride CAS No. 186544-26-3

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

Cat. No. B1193075
CAS RN: 186544-26-3
M. Wt: 387.8834
InChI Key: OKUHLSYESBLBCP-PKLMIRHRSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a carbazole moiety, which is a tricyclic aromatic organic compound consisting of two benzene rings fused on either side of a pyrrole ring. The presence of the dimethylamino group suggests that this compound might have some basic properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate carbazole derivative with a suitable fluorobenzamide, possibly via a nucleophilic aromatic substitution reaction. The dimethylamino group could potentially be introduced via a reductive amination reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a carbazole ring system attached to a fluorobenzamide via a nitrogen atom. The dimethylamino group would be attached to one of the carbazole nitrogen atoms .


Chemical Reactions Analysis

As a benzamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis. The carbazole moiety might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carbazole and benzamide groups suggests that it might have significant aromatic character and might form hydrogen bonds .

Scientific Research Applications

Serotonin Receptor Agonist

LY 344864 hydrochloride is a potent, selective 5-HT 1F receptor agonist . It displays > 80-fold selectivity over other 5-HT receptors .

Neurogenic Dural Inflammation

It has been shown to inhibit neurogenic dural inflammation in vivo . This property makes it a potential candidate for the treatment of conditions related to inflammation.

Migraine Treatment

The compound has been suggested as a potential treatment for migraines . Its ability to inhibit neurogenic dural inflammation, a process involved in migraine pathophysiology, supports this application .

Central Sensitization

LY 344864 hydrochloride has been reported to reduce central sensitization . Central sensitization is a condition associated with the development of chronic pain, where the nervous system remains in a persistent state of high reactivity.

Brain Penetration

This compound is described as a brain penetrant . This means it can cross the blood-brain barrier, a property that is crucial for drugs that are meant to act on targets within the central nervous system.

In Vivo and In Vitro Applications

LY 344864 hydrochloride is suitable for both in vitro and in vivo applications . This makes it a versatile tool in research settings, allowing for its use in a variety of experimental designs.

Pharmacological Tool

It serves as a pharmacological tool to study 5-HT 1F receptors . By acting as a selective agonist, it helps in understanding the role and function of these receptors in various physiological and pathological processes.

Potential Therapeutic Applications

Given its properties, LY 344864 hydrochloride may have potential therapeutic applications in the treatment of various disorders related to the serotonergic system . However, more research is needed to fully explore these possibilities.

Future Directions

The study of novel benzamide and carbazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve investigating its potential biological activities, studying its reactivity, or developing new synthetic routes .

properties

IUPAC Name

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUHLSYESBLBCP-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride
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(R)-N-(3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide hydrochloride

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